

# Benchmarking Imatinib Against Gold Standard Kinase Assays

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## Compound of Interest

Compound Name: *Dianose*

Cat. No.: *B584190*

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Imatinib is a cornerstone in targeted cancer therapy, primarily known for its inhibition of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML). The gold standard for assessing its biochemical potency is the in vitro kinase assay, which directly measures the enzymatic activity of the target kinase.

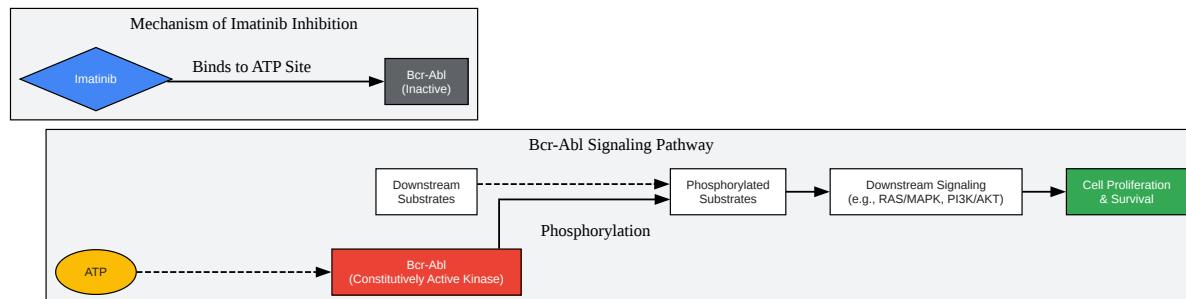
## Data Presentation: Potency of Imatinib

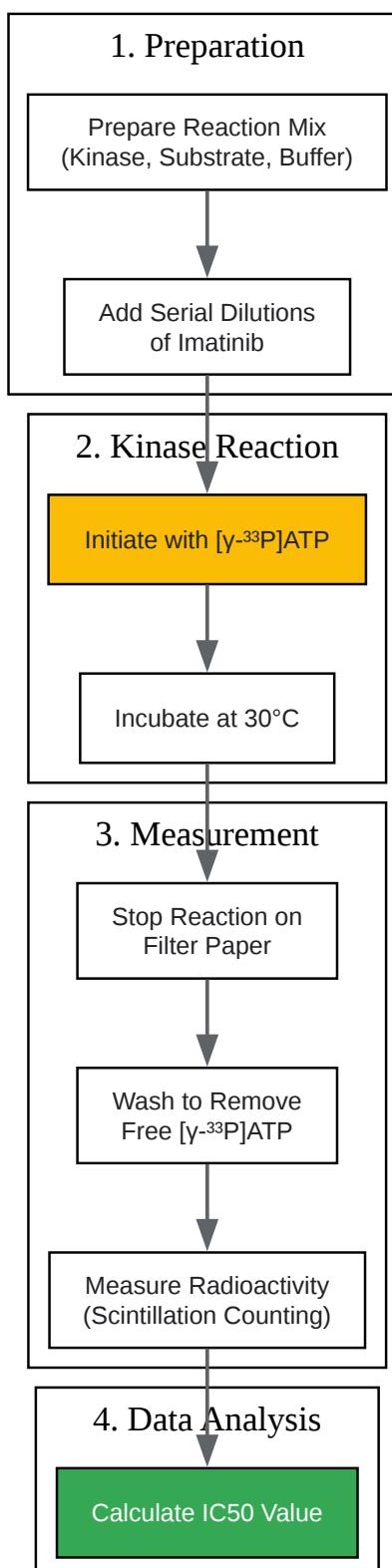
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values of Imatinib against its primary target, Abl kinase, and other related kinases, as determined by in vitro kinase assays.

Kinase Target	Assay Type	Substrate	IC50 (nM)	Reference
v-Abl	In vitro Kinase Assay ( <sup>33</sup> P)	Gastrin Peptide	25-100	
c-Abl	Cell-based Autophosphorylation	-	250	
PDGFR	In vitro Kinase Assay	Poly(Glu,Tyr)	100	
c-Kit	In vitro Kinase Assay	Poly(Glu,Tyr)	100	
EGFR	In vitro Kinase Assay	Poly(Glu,Tyr)	>10,000	
SRC	In vitro Kinase Assay	Poly(Glu,Tyr)	>10,000	

## Signaling Pathway of Bcr-Abl and Inhibition by Imatinib

The Bcr-Abl fusion protein possesses a constitutively active tyrosine kinase domain. This leads to the phosphorylation of multiple downstream substrates, activating signaling pathways such as RAS/MAPK and PI3K/AKT, which in turn drive cell proliferation and survival. Imatinib functions by binding to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling.



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